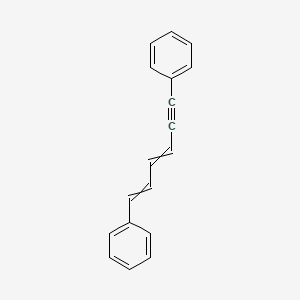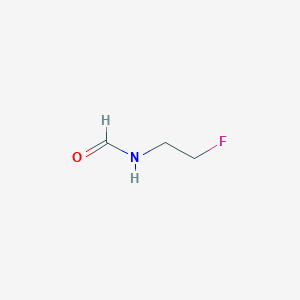
1,3-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexadiene, featuring carboxylic acid and methyl groups at specific positions on the cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. Subsequent functional group modifications, such as methylation and carboxylation, yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and functional group transformations. The reaction conditions typically include controlled temperatures, pressures, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1,3-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene: A parent compound with similar structural features but lacking the carboxylic acid and methyl groups.
Cyclohexene: A related compound with a single double bond in the cyclohexane ring.
Cyclohexane: A fully saturated derivative of cyclohexadiene.
Uniqueness
1,3-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- is unique due to the presence of both carboxylic acid and methyl groups, which impart distinct chemical properties and reactivity compared to its analogs
Properties
CAS No. |
307532-23-6 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4,6-dimethylcyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-4,7H,5H2,1-2H3,(H,10,11) |
InChI Key |
RPXPXXDXCGFXPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC=C1C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
![Ethyl [(propan-2-yl)selanyl]acetate](/img/structure/B12563819.png)
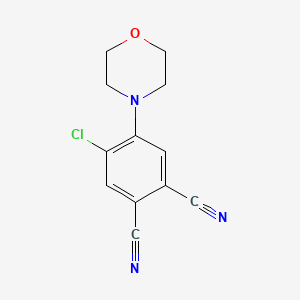
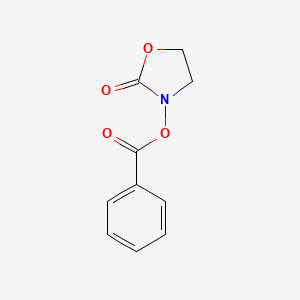
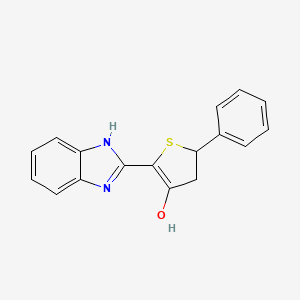
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)](/img/structure/B12563845.png)
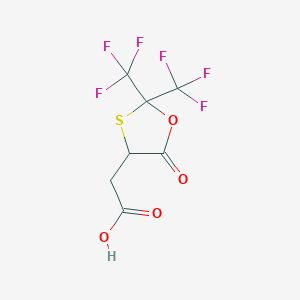
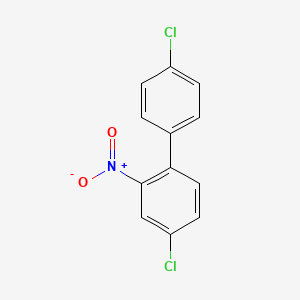

![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)
